molecular formula C9H12F2O2 B1427434 Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823348-86-2

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1427434
CAS No.: 1823348-86-2
M. Wt: 190.19 g/mol
InChI Key: ANIVYGYORPAKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate is a chemical compound with the CAS Number: 1823348-86-2 . It has a molecular weight of 190.19 . The compound is typically stored at temperatures between 2-8°C . It appears as a pale-yellow to yellow-brown sticky oil to semi-solid .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The Inchi Code is 1S/C9H12F2O2/c1-2-13-8(12)7-5-3-9(10,11)4-6(5)7/h5-7H,2-4H2,1H3 . The Inchi Key is ANIVYGYORPAKNM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 190.19 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis and Biological Activities :

    • Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives have been synthesized and evaluated for their antimalarial activities against Plasmodium falciparum, antimycobacterial activities, and cytotoxicity against Vero cells (Ningsanont et al., 2003).
  • Asymmetric Synthesis :

    • The enantiomerically pure bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester, a valuable synthetic intermediate, has been prepared using a retro-Diels-Alder reaction (Moher, 1996).
  • Preparation of Enantiopure Compounds :

    • A method for the preparation of enantiopure ethyl (1S,5S,6S)-6-fluoro-2-oxobicyclo[3.1.0]hexane-6-carboxylate is described, involving copper-catalyzed intramolecular cyclopropanation and chiral HPLC for enantiopurity upgrade (Wong et al., 2004).
  • Oxidative Ring Opening Reactions :

    • Research on the oxidative ring opening of small-size cycloalkane rings with RuO4, specifically on ethyl 2,2-dimethoxycyclopropane-1-carboxylates and methyl 2,2,6,6-tetramethoxybicyclo[2.2.0]hexane-1-carboxylates, reveals insights into the reactivity and transformation of these compounds (Graziano et al., 1996).
  • Catalytic Preparation Processes :

    • The catalytic preparation of bicyclo[3.1.0]hexane-2-one-6-carboxylic acid ethyl ester is discussed, showcasing its application in synthesizing β-hydroxyl cyclopentanone (Zhang et al., 2007).
  • NMR Studies and Spin-Spin Coupling :

    • NMR parameters of related compounds like 3-bromo-bicyclo[3.1.0]hexan-4-one-1-carboxylic acid ethylene ketal have been studied, highlighting interesting cases of long-range spin-spin coupling (Briden et al., 1968).
  • Catalyst-Dependent Product Formation :

    • The transition-metal-catalyzed decomposition of ethyl 2-allyl-4-diazoacetoacetate demonstrates the dependence of product formation on the choice of catalyst, leading to different ethyl 2-oxobicyclo[3.1.0]hexane-3-carboxylates (Bien et al., 1976).
  • Structural Studies and Liquid Crystal Properties :

    • Novel liquid crystalline compounds containing bicyclo[3.1.0]hexane core units have been developed, providing insights into the properties and potential applications of these structures (Kozhushkov et al., 2004).
  • Synthesis of Fluorinated Compounds :

    • The synthesis of substituted 6-fluoro-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylates reveals a novel approach to creating fluorinated cyclopropane derivatives, expanding the repertoire of available fluorinated compounds (Molchanov et al., 2002).
  • Thermal Conversion and Mechanistic Insights :

    • A kinetic study of the thermal dehydrofluorinative aromatization reactions of 6,6-difluorobicyclo[3.1.0]hex-2-enes offers an understanding of different mechanisms operating in such transformations, providing valuable mechanistic insights (Dolbier et al., 1992).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H320, and H335 . Precautionary measures include P264, P270, P301+P312, and P330 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Properties

IUPAC Name

ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c1-2-13-8(12)7-5-3-9(10,11)4-6(5)7/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIVYGYORPAKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CC(C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 3
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
Ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.